

Nitazoxanide-d4 chemical structure and properties

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Compound of Interest		
Compound Name:	Nitazoxanide-d4	
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An In-depth Technical Guide to Nitazoxanide-d4

Introduction

Nitazoxanide-d4 is the deuterium-labeled version of Nitazoxanide, a broad-spectrum anti-infective agent.[1][2] Nitazoxanide, the prototype of the thiazolide class of drugs, is effective against a wide range of protozoa, helminths, anaerobic bacteria, and viruses.[3][4] The deuterated form, **Nitazoxanide-d4**, serves as a crucial internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a stable isotope-labeled standard allows for precise quantification in biological matrices during pharmacokinetic and metabolic studies.[2]

Chemical Structure and Properties

Nitazoxanide-d4 is structurally identical to Nitazoxanide, except that four hydrogen atoms on the phenyl ring have been replaced with deuterium.[5] This isotopic substitution results in a higher molecular weight but does not significantly alter its chemical reactivity.



Property	Value	Reference(s)
Chemical Name	2-((5-Nitrothiazol-2- yl)carbamoyl)phenyl-3,4,5,6-d4 acetate	[5]
IUPAC Name	[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate	[2]
Synonyms	NTZ-d4, Alinia-d4, NSC- 697855-d4	[1][2]
Molecular Formula	C12H5D4N3O5S	[1][6]
Molecular Weight	311.31 g/mol	[1][2][6]
CAS Number	1246819-17-9	[1][2]
Unlabeled CAS Number	55981-09-4	[1]
Appearance	Solid, Light yellow crystalline powder	[1][3]
Purity	>95%	[6]
Isotopic Enrichment	>95%	[6]
Solubility	Poorly soluble in ethanol and practically insoluble in water.	[3]
Storage Conditions	-20°C for short-term (1 month), -80°C for long-term (6 months).	[1]

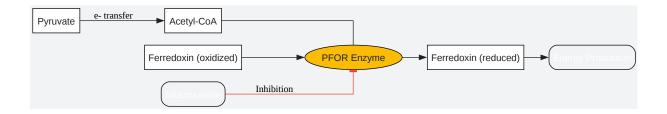
Mechanism of Action

The therapeutic activity of Nitazoxanide, and by extension its deuterated isotopologue, is multifaceted, encompassing antiprotozoal, antibacterial, and antiviral effects.

Antiprotozoal and Anaerobic Antibacterial Activity



The primary mechanism against anaerobic organisms is the interference with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[3][7][8] This reaction is critical for the anaerobic energy metabolism of these organisms.[4][7] Nitazoxanide acts as a non-competitive inhibitor of the PFOR enzyme, disrupting the metabolic pathway and leading to energy depletion and cell death.[8][9]



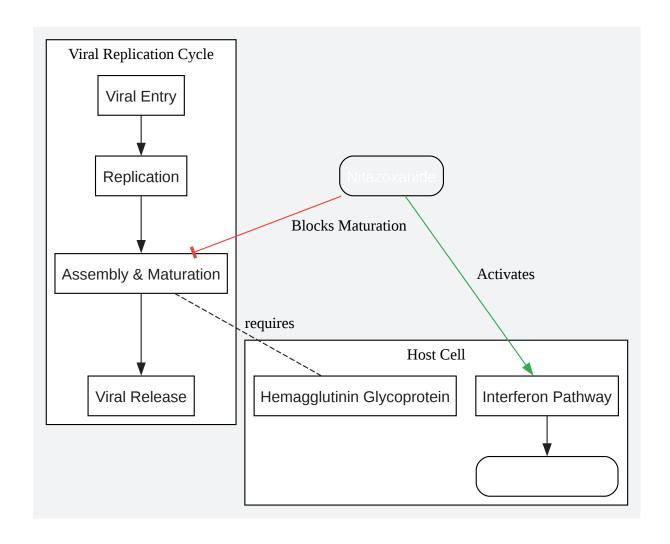
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Caption: Inhibition of the PFOR enzyme pathway by Nitazoxanide.

Antiviral Activity

Nitazoxanide's antiviral mechanism is distinct from its antiprotozoal action. It has been shown to inhibit the replication of a broad range of viruses.[3][9] One of the key mechanisms is the selective blockade of the maturation of viral hemagglutinin, a crucial glycoprotein for viral entry and assembly.[3] It can also modulate host cell signaling pathways, such as activating the interferon pathway, which enhances the host's innate antiviral response.[9]





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Caption: Antiviral mechanisms of action of Nitazoxanide.

Experimental Protocols Synthesis of Nitazoxanide

A common synthetic route for Nitazoxanide involves the reaction of 2-amino-5-nitrothiazole with O-acetylsalicyloyl chloride.[10] The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated starting material.



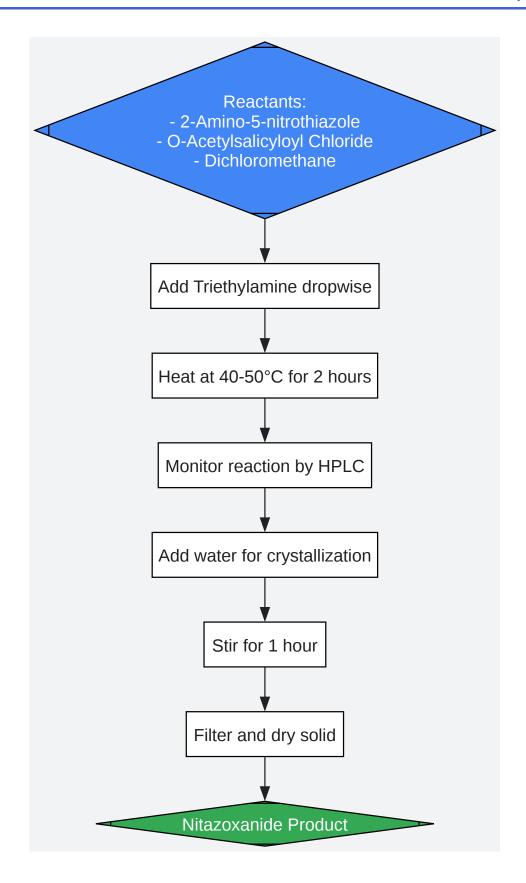




Methodology:

- Reaction Setup: Add 2-amino-5-nitrothiazole (0.095 mol), o-acetylsalicyloyl chloride (0.19 mol), and 460 ml of dichloromethane to a 500 ml four-neck flask.[10]
- Addition of Base: While stirring, add triethylamine (0.19 mol) dropwise to the mixture.[10]
- Reaction: Heat the reaction mixture to 40-50°C for 2 hours. Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).[10]
- Crystallization and Isolation: After the reaction is complete, add 200 ml of water dropwise and stir for 1 hour to induce crystallization.[10]
- Purification: Collect the resulting solid by suction filtration and dry to obtain the final product.
 [10]





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Caption: General workflow for the synthesis of Nitazoxanide.



Analytical Methods

Various analytical methods have been developed for the determination of Nitazoxanide in bulk, pharmaceutical formulations, and biological samples.[11][12]

High-Performance Liquid Chromatography (HPLC) for Photodegradation Studies

This method is used to analyze degraded samples of Nitazoxanide.[12]

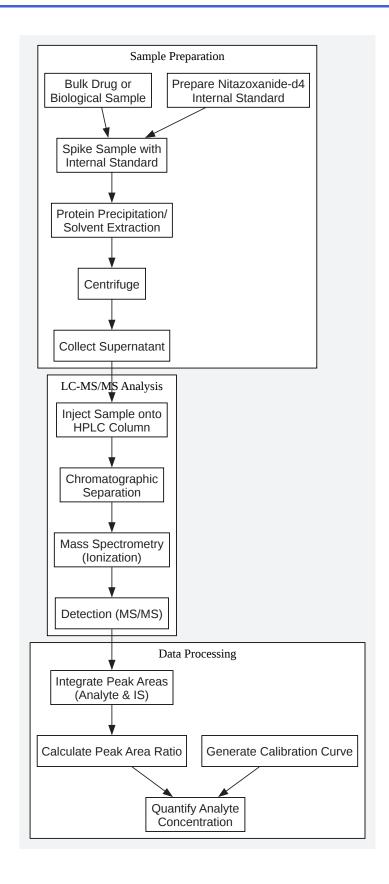
- · Chromatographic System:
 - Column: Phenomenex Synergi Fusion C18 (250mm x 4.6 mm i.d., 4μm particle size) with a C18 guard column.[12]
 - Mobile Phase: A mixture of 0.1% (v/v) o-phosphoric acid (pH adjusted to 6.0 with triethylamine) and acetonitrile in a 45:55 (v/v) ratio.[12]
- Detection: UV detection is typically used. For a stability-indicating method, detection at 260 nm has been reported with nifuroxazide as an internal standard.[13]

TLC-Densitometry

This method allows for the separation and quantification of Nitazoxanide from its degradation products.[14]

- Stationary Phase: Silica gel 60F₂₅₄ plates.[14]
- Mobile Phase (Developing System): Chloroform—methanol—ammonia solution—glacial acetic acid (95:5:1:1 by volume, pH=5.80).[14]
- Detection: Densitometric measurement of the bands at 254 nm.[14]





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Caption: General workflow for quantitative analysis using Nitazoxanide-d4.



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